molecular formula C18H24IN3O11P2 B12419253 [[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

Cat. No.: B12419253
M. Wt: 647.2 g/mol
InChI Key: ZJROBGGWBBLVHF-LUTCEXLRSA-N
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Description

The compound “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid” typically involves multiple steps, including the formation of the oxolan ring, the attachment of the iodophenyl group, and the introduction of the phosphoryl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biology, the compound may serve as a probe or inhibitor for studying specific biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: In medicine, the compound has potential therapeutic applications, such as acting as a drug candidate for treating certain diseases. Its ability to interact with specific molecular targets makes it a valuable tool for drug discovery and development.

Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity and specificity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other phosphorylated nucleosides and nucleotides, such as adenosine triphosphate (ATP) and guanosine monophosphate (GMP). These compounds share structural features and may exhibit similar biological activities.

Uniqueness: The uniqueness of “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid” lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct properties and activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H24IN3O11P2

Molecular Weight

647.2 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C18H24IN3O11P2/c1-21-14(20-31-8-11-2-4-12(19)5-3-11)6-7-22(18(21)25)17-16(24)15(23)13(33-17)9-32-35(29,30)10-34(26,27)28/h2-7,13,15-17,23-24H,8-10H2,1H3,(H,29,30)(H2,26,27,28)/b20-14-/t13-,15-,16-,17-/m1/s1

InChI Key

ZJROBGGWBBLVHF-LUTCEXLRSA-N

Isomeric SMILES

CN1/C(=N\OCC2=CC=C(C=C2)I)/C=CN(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O

Canonical SMILES

CN1C(=NOCC2=CC=C(C=C2)I)C=CN(C1=O)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O

Origin of Product

United States

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